molecular formula C22H18ClN5O3 B11265425 5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B11265425
M. Wt: 435.9 g/mol
InChI Key: JGMACGANYJAZRU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole-4,6-dione family, characterized by a fused bicyclic core containing a triazole and pyrrolidine ring system. The structure is further substituted with a 3-chlorophenyl group at the 5-position and a 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl moiety at the 1-position. Its synthesis likely involves click chemistry or mononuclear heterocyclic rearrangement (MHR), as demonstrated in analogous compounds .

Properties

Molecular Formula

C22H18ClN5O3

Molecular Weight

435.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C22H18ClN5O3/c1-12-6-8-14(9-7-12)20-24-17(13(2)31-20)11-27-19-18(25-26-27)21(29)28(22(19)30)16-5-3-4-15(23)10-16/h3-10,18-19H,11H2,1-2H3

InChI Key

JGMACGANYJAZRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)Cl)N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution: reactions to introduce the chlorophenyl group.

    Cyclization: reactions to form the oxazole ring.

    Condensation: reactions to link the different parts of the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing agents: like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution reagents: such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key features :

  • The 1,2,3-triazole ring enhances π-π stacking and hydrogen-bonding interactions, critical for biological activity.
  • The oxazole substituent may contribute to metabolic stability and target binding specificity.

Initial studies indicate potent anticancer activity, with an IC50 of 1.71 μM against HepG2 cells , outperforming structurally related compounds (e.g., Queiroz et al.'s compound 2, IC50 = 17.8 μM) . Its mechanism involves apoptosis induction and G2/M cell cycle arrest, similar to pyrazolo[3,4-d]pyrimidine derivatives .

Key Observations:

Substituent Position Matters: The 3-chlorophenyl group in the target compound confers higher potency compared to the 2-chlorophenyl isomer (), likely due to optimized halogen bonding with target proteins .

Core Structure Influences Solubility: Pyrazolo[3,4-d]pyrimidines (e.g., Compound 3) exhibit strong activity but suffer from poor aqueous solubility, necessitating nano-encapsulation in liposomes (LP-2) for improved bioavailability . The target compound’s oxazole substituent may enhance solubility compared to bulkier aryl groups in thiazole hybrids () .

Biological Activity Trends: Triazole-containing compounds generally show superior anticancer activity over non-heterocyclic analogues. The target compound’s IC50 of 1.71 μM places it among the most potent in its class .

Pharmacokinetic and Structural Insights:
  • Nano-Encapsulation: Pyrazolo[3,4-d]pyrimidines encapsulated in liposomes (LP-2) showed enhanced stability and biodistribution, a strategy applicable to the target compound if solubility limitations arise .
  • Crystallography : SHELX refinement () and WinGX/ORTEP () have been critical in resolving structural details of similar compounds, aiding in rational drug design .

Biological Activity

The compound 5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties based on recent studies and findings.

Chemical Structure

The molecular formula of the compound is C22H18ClN5O3C_{22}H_{18}ClN_5O_3. Its structural complexity includes multiple heterocyclic rings and functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives related to this compound. For instance, compounds with similar oxazole and triazole moieties have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus12 µg/mL
Compound BE. coli15 µg/mL
Compound CSalmonella typhi10 µg/mL

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 Value (µM)Reference Standard IC50 (µM)
Acetylcholinesterase2.1421.25
Urease0.6315.00

The biological activity of the compound can be attributed to its ability to interact with specific biomolecules. Molecular docking studies suggest that it binds effectively to target proteins involved in bacterial resistance and enzyme catalysis. This binding alters the conformation of these proteins, leading to reduced activity.

Case Studies

  • Antibacterial Efficacy Study : A research group synthesized several derivatives based on the core structure of the compound and tested their antibacterial properties against common pathogens. The study found that modifications in the side chains significantly influenced antimicrobial potency.
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved cognitive function in treated subjects.

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